Metabolic and Toxicological Profile Differentiated from 2-Fluoroaniline
The N-substitution on 2-fluoro-N-(3-methylpentan-2-yl)aniline is expected to alter its metabolic fate compared to unsubstituted 2-fluoroaniline. In a series of C4-substituted 2-fluoroanilines, the rate of in vitro N-hydroxylation directly correlated with the capacity to induce methemoglobinemia (r = 0.96) [1]. Blocking the N-position with a bulky alkyl group, as in the target compound, is a known strategy to reduce N-hydroxylation and thereby mitigate methemoglobinemia risk, a key toxicity concern for aniline derivatives [1]. While direct data for this specific compound are not available, this class-level inference is strongly supported by quantitative structure-activity relationship studies [2].
| Evidence Dimension | In vitro N-hydroxylation rate correlation with methemoglobinemia induction |
|---|---|
| Target Compound Data | Not directly measured; predicted to have reduced N-hydroxylation due to N-alkylation. |
| Comparator Or Baseline | 2-fluoroaniline and other C4-substituted 2-fluoroanilines (correlation coefficient r = 0.96). |
| Quantified Difference | N/A (qualitative class-based prediction). |
| Conditions | In vitro microsomal N-hydroxylation assay in male Wistar rats. |
Why This Matters
This predicted reduction in toxicity risk can be a critical selection criterion for in vivo studies or for building blocks in drug discovery where aniline metabolite-related toxicity is a concern.
- [1] Cnubben, N. H., van den Berg, C. L., & Rietjens, I. M. (1996). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Toxicology and Applied Pharmacology, 141(2), 403–415. View Source
- [2] Tyrakowska, B., Cnubben, N. H., Soffers, A. E., Wobbes, T., & Rietjens, I. M. (1996). Comparative MO-QSAR studies in various species including man. Chemico-Biological Interactions, 100(3), 187–201. View Source
